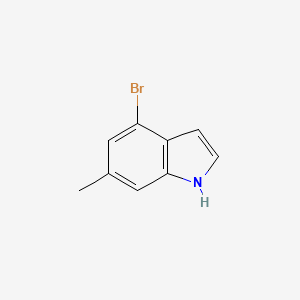

4-Bromo-6-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVJZMYSWAVFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646228 | |

| Record name | 4-Bromo-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-48-9 | |

| Record name | 4-Bromo-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-6-methyl-1H-indole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic approaches for 4-Bromo-6-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted indoles.

Chemical Properties and Structure

This compound is a disubstituted indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds and natural products. The presence of a bromine atom and a methyl group on the benzene ring of the indole nucleus significantly influences its electronic properties and reactivity, making it a versatile building block for the synthesis of more complex molecules.

Structural Information

The chemical structure of this compound is characterized by an indole ring system with a bromine atom at the 4-position and a methyl group at the 6-position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 885520-48-9 |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| SMILES | Cc1cc2c(c(Br)c1)CNC=2 |

| InChI | InChI=1S/C9H8BrN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Please note that some of these values are predicted based on computational models.

| Property | Value | Source |

| Appearance | White to off-white solid | Predicted |

| Boiling Point | 328.8 ± 22.0 °C | Predicted |

| pKa | 16.43 ± 0.30 | Predicted |

| Density | 1.563 ± 0.06 g/cm³ | Predicted |

| LogP | 3.23 | Predicted |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | Generic recommendation |

Experimental Protocols

Proposed Synthesis Workflow

A common and effective method for the synthesis of substituted indoles is the Fischer indole synthesis. A potential workflow for the synthesis of this compound could start from a correspondingly substituted phenylhydrazine and a suitable ketone or aldehyde.

Caption: Proposed Fischer Indole Synthesis Workflow for this compound.

General Experimental Procedure (Hypothetical)

Step 1: Synthesis of (3-Bromo-5-methylphenyl)hydrazine

-

Dissolve 3-bromo-5-methylaniline in a suitable acidic solution (e.g., aqueous HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete diazotization.

-

To the resulting diazonium salt solution, add a reducing agent such as tin(II) chloride (SnCl₂) or sodium sulfite (Na₂SO₃) portion-wise while controlling the temperature.

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (3-bromo-5-methylphenyl)hydrazine.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Fischer Indole Synthesis

-

To a solution of (3-bromo-5-methylphenyl)hydrazine in a suitable solvent (e.g., ethanol, acetic acid, or a mixture), add acetaldehyde.

-

Add an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point: To assess the purity of the solid product.

Chemical Reactivity and Potential Applications

The reactivity of the indole ring is a key determinant of its utility in chemical synthesis. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic attack, primarily at the C3 position.

General Reactivity of the Indole Ring

The following diagram illustrates the general reactivity of the indole ring towards electrophiles, which is a fundamental concept for understanding its potential chemical transformations and biological interactions.

Caption: General reactivity of the indole nucleus towards electrophiles and bases.

Potential Applications in Drug Discovery

Substituted indoles are a rich source of lead compounds in drug discovery. The bromine atom on the this compound scaffold can serve as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of compounds for biological screening. The methyl group can also influence the lipophilicity and metabolic stability of potential drug candidates. Given the prevalence of the indole motif in pharmacologically active agents, this compound represents a valuable starting material for the development of new therapeutics.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. This guide has provided a summary of its chemical properties, a plausible synthetic strategy, and an overview of its general reactivity. Further experimental investigation is required to fully elucidate its properties and explore its potential in various scientific and industrial applications.

An In-depth Technical Guide to 4-Bromo-6-methyl-1H-indole

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-6-methyl-1H-indole, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a halogenated indole derivative. The presence of the bromine atom and the methyl group on the indole scaffold significantly influences its chemical reactivity and biological activity.

| Property | Value | Reference |

| Molecular Formula | C9H8BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1][2][3] |

| CAS Number | 885520-48-9 | [1] |

Experimental Protocols

Detailed experimental procedures for the synthesis and handling of this compound are crucial for its application in research and development.

Synthesis of this compound:

A common synthetic route to this compound involves the Fischer indole synthesis. The general workflow for such a synthesis is outlined below.

DOT Script for Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: (4-bromophenyl)hydrazine hydrochloride and 5-methyl-2-pentanone are combined in a suitable solvent, such as ethanol or acetic acid.

-

Acid Catalysis: A strong acid, like sulfuric acid or polyphosphoric acid, is added to catalyze the reaction.

-

Heating: The reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the indole ring.

-

Work-up: Upon completion, the reaction is cooled and neutralized. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Handling and Storage:

This compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways involving this compound are not extensively documented, its structural similarity to other bromoindoles suggests potential interactions with pathways regulated by kinases, such as Glycogen Synthase Kinase 3 (GSK-3). 4-Bromoindole, a related compound, has been studied for its potential as a GSK-3 inhibitor.[4]

DOT Script for a Hypothetical Signaling Pathway:

Caption: Hypothetical inhibition of the GSK-3 signaling pathway.

This guide serves as a foundational resource for the study and application of this compound. Further research is necessary to fully elucidate its biological activities and potential therapeutic uses.

References

Spectroscopic Profile of 4-Bromo-6-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Bromo-6-methyl-1H-indole. The information presented herein is essential for the unequivocal identification and characterization of this molecule, which holds potential as a building block in medicinal chemistry and drug discovery programs. This document details the available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of a complete public dataset for this specific molecule, data from closely related analogs are included for comparative purposes where necessary.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Compound |

| H-1 (N-H) | ~8.1 (broad s) | Singlet, broad | - | Predicted/Typical for Indoles |

| H-2 | ~7.2 | Triplet | ~2.5 | Predicted/Typical for Indoles |

| H-3 | ~6.5 | Triplet | ~2.5 | Predicted/Typical for Indoles |

| H-5 | ~7.3 | Singlet | - | Predicted/Typical for Indoles |

| H-7 | ~7.1 | Singlet | - | Predicted/Typical for Indoles |

| -CH₃ | ~2.4 | Singlet | - | Predicted/Typical for Indoles |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference Compound |

| C-2 | ~124 | Predicted/Typical for Indoles |

| C-3 | ~102 | Predicted/Typical for Indoles |

| C-3a | ~129 | Predicted/Typical for Indoles |

| C-4 | ~115 (due to Br) | Predicted/Typical for Indoles |

| C-5 | ~122 | Predicted/Typical for Indoles |

| C-6 | ~132 (due to CH₃) | Predicted/Typical for Indoles |

| C-7 | ~113 | Predicted/Typical for Indoles |

| C-7a | ~136 | Predicted/Typical for Indoles |

| -CH₃ | ~21 | Predicted/Typical for Indoles |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| ~3400 | N-H stretch | Strong, broad |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2950-2850 | C-H stretch (methyl) | Medium |

| ~1600, ~1470 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1340 | C-N stretch | Medium |

| ~800-700 | C-H out-of-plane bend (aromatic) | Strong |

| ~600 | C-Br stretch | Medium-Weak |

Note: These are characteristic absorption bands expected for the structure of this compound based on known data for similar indole derivatives.

Table 4: Mass Spectrometry Data

| m/z | Assignment | Relative Intensity (%) |

| 210/212 | [M]⁺ (Molecular Ion) | High (Isotopic pattern for Br) |

| 131 | [M - Br]⁺ | Moderate |

| 130 | [M - HBr]⁺ | High |

| 103 | [M - HBr - HCN]⁺ | Moderate |

Note: The molecular ion peak is expected to show a characteristic 1:1 isotopic pattern due to the presence of the bromine atom. The fragmentation pattern is predicted based on common fragmentation pathways for halogenated indole compounds. A mass spectrum for 4-Bromo-6-methyl indole is available on SpectraBase, confirming the molecular weight of 210.07 g/mol .[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

¹H NMR: The spectrum is acquired with a pulse angle of 30-45 degrees, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse program. The spectral width is typically around 220 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required due to the lower natural abundance of the ¹³C isotope and the relaxation times of quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method is commonly used.

-

ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.

-

KBr Pellet Method: Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample can be introduced via direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. Electron Ionization (EI) is a common method for generating the mass spectrum of small organic molecules.

Instrumentation and Data Acquisition: In a typical EI-MS experiment, the sample is bombarded with a beam of electrons (usually at 70 eV). The resulting positively charged molecular ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Physical properties of 4-Bromo-6-methyl-1H-indole (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the known physical properties of the heterocyclic compound 4-Bromo-6-methyl-1H-indole, with a focus on its melting point and solubility. Due to the limited availability of experimentally determined data for this specific molecule in public literature, this guide also furnishes detailed, standardized experimental protocols for the determination of these critical parameters. Furthermore, predicted physicochemical data are presented, and for comparative purposes, the experimental melting point of a closely related isomer is included. This document also explores the broader context of bromoindoles' biological significance, illustrating a relevant signaling pathway to underscore their potential in drug discovery.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds. The strategic placement of substituents, such as halogens and alkyl groups, on the indole ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This compound is one such derivative with potential applications in the development of novel therapeutic agents. Accurate knowledge of its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, formulation, and biological screening.

Physicochemical Properties

Data Presentation

The following table summarizes the available quantitative data for this compound and a related isomer. It is crucial to note that most data for the target compound are predicted and should be confirmed through experimental validation.

| Property | This compound | 4-Bromo-3-methyl-1H-indole (Isomer) | Data Type |

| Melting Point | Not available | 79-80 °C | Experimental |

| Boiling Point | 328.8 ± 22.0 °C | Not available | Predicted |

| Solubility | No data available | Not available | - |

| Density | 1.563 ± 0.06 g/cm³ | Not available | Predicted |

| pKa | 16.43 ± 0.30 | Not available | Predicted |

| LogP | 3.239 | Not available | Predicted |

Data for 4-Bromo-3-methyl-1H-indole is sourced from supporting information of a peer-reviewed publication and is provided for comparative purposes only.

Experimental Protocols

To facilitate the empirical determination of the physical properties of this compound, the following standard laboratory protocols are provided.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Principle: The melting point is determined by heating a small, powdered sample of the compound in a capillary tube and observing the temperature range over which the solid transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the melting range.

-

For an accurate measurement, heat the block rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample.

-

-

Purity Confirmation: To confirm the identity and purity, a mixed melting point determination can be performed. Mix the sample with a known pure standard. If there is no depression in the melting point, the sample is likely pure and identical to the standard.

Determination of Solubility

Solubility is a key parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.

Principle: The solubility of a compound is assessed by observing its ability to form a homogeneous solution with a given solvent at a specified concentration. A series of solvents with varying polarities are typically used to create a solubility profile.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Solvent Selection: A standard panel of solvents should be used, including but not limited to:

-

Water (or aqueous buffer at physiological pH)

-

Ethanol

-

Methanol

-

Acetone

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

-

Qualitative Assessment:

-

Place approximately 1-2 mg of this compound into a small test tube.

-

Add 1 mL of the selected solvent.

-

Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

Classify the solubility as "soluble," "partially soluble," or "insoluble."

-

-

Quantitative Assessment (if required):

-

Prepare a series of vials with a known, increasing amount of the compound.

-

Add a fixed volume of the solvent to each vial.

-

Agitate the vials until equilibrium is reached (this may require several hours).

-

Analyze the clear supernatant by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

-

Biological Context and Signaling Pathways

Bromoindole derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] One of the well-documented mechanisms of action for some anticancer indole derivatives is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).

The inhibition of the EGFR signaling pathway is a clinically validated strategy in oncology. Overactivation of this pathway can lead to uncontrolled cell proliferation, survival, and metastasis.

EGFR Signaling Pathway Inhibition Workflow

The following diagram illustrates the logical workflow of how a bromoindole derivative might be screened for its inhibitory effect on the EGFR signaling pathway.

Caption: Workflow for evaluating the inhibitory effect of this compound on the EGFR pathway.

Simplified EGFR Signaling Pathway

This diagram depicts a simplified representation of the EGFR signaling cascade and the point of inhibition by a hypothetical inhibitor.

Caption: Simplified EGFR signaling pathway and the inhibitory action of a bromoindole compound.

Conclusion

While experimental data on the physical properties of this compound remain to be fully elucidated in accessible literature, this guide provides the necessary framework for its characterization. The presented protocols for determining melting point and solubility are robust and widely applicable. The predicted physicochemical properties and data from a closely related isomer serve as a valuable starting point for researchers. Furthermore, the exploration of the biological context of bromoindoles, particularly their potential as EGFR inhibitors, highlights the importance of this compound class in modern drug discovery efforts. It is recommended that the protocols outlined herein be utilized to establish a definitive physicochemical profile for this compound to facilitate its further development.

References

An In-depth Technical Guide to 4-Bromo-6-methyl-1H-indole (CAS Number: 885520-48-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-methyl-1H-indole, identified by the CAS number 885520-48-9, is a halogenated indole derivative. The indole scaffold is a prominent feature in a vast array of biologically active natural products and synthetic compounds, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the available physicochemical properties, spectral data, synthesis, and potential biological significance of this compound, aimed at supporting research and development endeavors.

Physicochemical and Spectral Data

Precise experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, predicted values and some spectral information have been compiled below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | Chem-Impex |

| Molecular Weight | 210.07 g/mol | Chem-Impex |

| Appearance | White to off-white solid | LookChem |

| Boiling Point (Predicted) | 328.8 ± 22.0 °C | LookChem |

| Density (Predicted) | 1.563 ± 0.06 g/cm³ | LookChem |

| pKa (Predicted) | 16.43 ± 0.30 | LookChem |

Spectral Data:

Synthesis

The synthesis of this compound can be approached through various synthetic strategies common for indole derivatives. One reported method involves the Leimgruber-Batcho indole synthesis, which is known for its versatility and high yield in preparing substituted indoles.[7]

Experimental Workflow: Leimgruber-Batcho Indole Synthesis (General Scheme)

Caption: General workflow for the Leimgruber-Batcho synthesis of a substituted indole.

Note: The provided DOT script illustrates the synthesis of a structurally related compound, 4-bromo-6-fluoro-1H-indole, as a detailed, replicable protocol for this compound is not available in the cited literature.[7] This general methodology can, however, be adapted by starting with the appropriate precursor, 2-methyl-5-bromo-nitrobenzene.

Biological and Medicinal Chemistry Applications

While specific biological studies on this compound are limited, the broader class of halogenated indoles exhibits a wide range of significant biological activities, suggesting potential avenues for investigation for this particular compound.

4.1. Potential as an Antimicrobial Agent

Halogenated indoles have demonstrated potent antibacterial and antibiofilm activities, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[8] The presence and position of halogen substituents on the indole ring are crucial for their antimicrobial efficacy. The bromine atom at the 4-position and the methyl group at the 6-position of the target compound could modulate its interaction with bacterial targets.

4.2. Potential as an Antiviral Agent

Indole derivatives are recognized as a "privileged scaffold" in antiviral drug discovery, with several approved drugs and clinical candidates featuring this core structure.[9] They can act as inhibitors of viral entry, fusion, and replication.[10] For instance, certain bromoindole derivatives have shown activity against Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).[10]

4.3. Potential as an Anticancer Agent

The indole nucleus is a key component of numerous anticancer agents, both natural and synthetic.[11] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[12] The substitution pattern on the indole ring significantly influences the anticancer potency.

Signaling Pathway: General Mechanism of Indole-based Tubulin Polymerization Inhibitors

Caption: General mechanism of tubulin polymerization inhibition by indole derivatives.

4.4. Intermediate in Drug Synthesis

Due to its functionalized indole core, this compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[13] The bromine atom can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships.

Conclusion

This compound is a chemical entity with considerable potential in drug discovery and materials science, stemming from the well-established biological importance of the indole scaffold. While specific experimental data on its properties and biological activities are currently sparse in the public domain, this guide consolidates the available information to provide a foundation for future research. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential applications.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. web.pdx.edu [web.pdx.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. Page loading... [guidechem.com]

- 8. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 10. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, stands as one of the most significant structural motifs in the landscape of bioactive molecules. Its prevalence in natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility as a scaffold for molecular design. This technical guide delves into the core of indole chemistry, tracing its historical roots from the vibrant hues of ancient dyes to the complexities of modern drug development. We will explore the seminal discoveries of key substituted indoles, dissect the foundational synthetic methodologies, and illuminate the biological pathways that have cemented the indole's status as a "privileged" structure in medicinal chemistry.

Early Encounters: From Ancient Dyes to the Isolation of the Indole Core

The story of the indole begins not in a laboratory, but in the rich history of textile dyeing. For millennia, the deep blue pigment indigo, extracted from plants of the Indigofera genus, was a highly prized commodity, often referred to as "blue gold".[1] The chemical investigations into this vibrant dye in the 19th century laid the groundwork for the discovery of the indole heterocycle.

In 1866, the German chemist Adolf von Baeyer first synthesized indole by reducing oxindole, a derivative of isatin which in turn was obtained by the oxidation of indigo.[2] This marked the formal entry of the indole nucleus into the annals of chemistry. The name "indole" itself is a portmanteau of "indigo" and "oleum" (Latin for oil), reflecting its origin.

Foundational Synthetic Methodologies: Building the Indole Framework

The ability to construct the indole core with various substituents was a critical step in unlocking its potential. The late 19th and early 20th centuries saw the development of several named reactions that remain cornerstones of indole synthesis to this day.

The Fischer Indole Synthesis (1883)

Discovered by the Nobel laureate Emil Fischer, this reaction is arguably the most widely used method for synthesizing substituted indoles.[3][4][5][6][7][8][9][10] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.

Reaction Mechanism:

The mechanism of the Fischer indole synthesis is a classic example of a[11][11]-sigmatropic rearrangement.

Figure 1: Fischer Indole Synthesis Mechanism

Experimental Protocol (Representative Modern Procedure):

A mixture of the appropriate phenylhydrazine (1.0 eq) and ketone (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is treated with a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄, ZnCl₂, or polyphosphoric acid). The reaction mixture is then heated, typically at reflux, for several hours. After cooling, the reaction is quenched, and the product is isolated and purified by crystallization or chromatography.

The Madelung Synthesis (1912)

Developed by Walter Madelung, this method involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base.[11][12][13][14][15][16][17][18] This reaction is particularly useful for the synthesis of 2-substituted indoles.

Reaction Mechanism:

The Madelung synthesis proceeds via the formation of a benzylic carbanion, which then attacks the amide carbonyl.

Figure 2: Madelung Synthesis Mechanism

Experimental Protocol (Representative Modern Procedure):

An N-(2-alkylphenyl)alkanamide is heated with a strong base, such as potassium tert-butoxide or n-butyllithium, in an inert, high-boiling solvent like toluene or xylene. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) at temperatures ranging from 150 to 300°C. After the reaction is complete, the mixture is cooled, quenched with water, and the indole product is extracted and purified.

The Reissert Indole Synthesis (1897)

Discovered by Arnold Reissert, this synthesis involves the reductive cyclization of an o-nitrophenylpyruvic acid, which is formed from the condensation of o-nitrotoluene and diethyl oxalate.[2][7][13][17][19][20][21][22][23][24][25]

Reaction Mechanism:

The key steps in the Reissert synthesis are the initial condensation to form the pyruvic acid derivative, followed by reduction of the nitro group and subsequent cyclization.

Figure 3: Reissert Synthesis Mechanism

Experimental Protocol (Representative Modern Procedure):

o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base like sodium ethoxide to yield ethyl o-nitrophenylpyruvate. This intermediate is then subjected to reductive cyclization using a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation. The resulting indole-2-carboxylic acid can be isolated or decarboxylated in situ by heating to afford the corresponding indole.

Key Substituted Indoles in Biology and Medicine

The development of synthetic methods for the indole core coincided with the discovery of naturally occurring substituted indoles with profound biological activities.

Tryptophan: The Essential Amino Acid

In 1901, Frederick Gowland Hopkins and Sydney W. Cole isolated the amino acid tryptophan from the hydrolysis of casein.[26] Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. It serves as a crucial building block for proteins and is a precursor to several important biomolecules, including the neurotransmitter serotonin and the hormone melatonin.

Tryptophan Metabolism Pathways:

The metabolic fate of tryptophan is diverse, with the majority being catabolized through the kynurenine pathway and a smaller but vital portion entering the serotonin pathway.[3][4][11][12][27]

Figure 4: Tryptophan Metabolism Pathways

Serotonin: The "Happy" Neurotransmitter

First isolated and named in 1948 by Maurice M. Rapport, Arda Green, and Irvine H. Page, serotonin (5-hydroxytryptamine or 5-HT) is a monoamine neurotransmitter with wide-ranging physiological functions.[15][28] It plays a critical role in the regulation of mood, appetite, sleep, and cognition. The discovery of serotonin and its subsequent study revolutionized our understanding of brain chemistry and led to the development of numerous psychoactive drugs, most notably the selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety.

Serotonin Signaling Pathway:

Serotonin exerts its effects by binding to a variety of 5-HT receptors, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[5][29][30][31]

Figure 5: Serotonin Signaling Pathway

Data Presentation

While detailed quantitative data from the original discovery papers of the 19th and early 20th centuries are not always readily available or consistently reported, the following tables summarize representative yields for these classical syntheses and modern spectroscopic data for indole characterization.

Table 1: Representative Yields of Classical Indole Syntheses

| Synthesis Method | Reactants | Product | Reported Yield (%) | Reference |

| Fischer Indole | Phenylhydrazine + 1,4-Cyclohexanedione monoethyleneacetal | Tricyclic Indole Intermediate | 89 | [32] |

| Fischer Indole | Phenylhydrazine hydrochloride + Optically active cyclohexanone | Tricyclic Indole | 84 | [32] |

| Madelung | N-benzoyl-o-toluidine | 2-Phenylindole | Not specified in abstracts | [12][13] |

| Reissert | o-Nitrotoluene + Diethyl oxalate (multi-step) | Indole | Not specified in abstracts | [20][21] |

Table 2: Representative Spectroscopic Data for a Substituted Indole (Methyl 1H-indole-2-carboxylate)

| Spectroscopic Technique | Key Signals |

| ¹H-NMR (DMSO-d₆, 600 MHz) | δ 11.91 (s, 1H, NH), 7.66 (d, 1H), 7.49 (d, 1H), 7.27 (dd, 1H), 7.18 (s, 1H), 7.09 (dd, 1H), 3.88 (s, 3H, CH₃) |

| ¹³C-NMR (DMSO-d₆, 150 MHz) | δ 162.3 (C=O), 137.9, 127.5, 127.2, 125.1, 122.5, 120.7, 113.1, 108.3, 52.2 (CH₃) |

| LRMS-ESI⁻ (m/z) | 173.9 (M - H)⁻ |

Data adapted from[33]

Experimental Workflow: A Generalized Approach

The synthesis of a substituted indole, for example via the Fischer indole synthesis, follows a general workflow from reaction setup to product characterization.

Figure 6: Generalized Experimental Workflow

Conclusion

The journey of the substituted indole, from its origins in the vibrant dye indigo to its central role in modern medicine, is a testament to the power of chemical synthesis and the intricate relationship between molecular structure and biological function. The foundational discoveries and synthetic methodologies detailed in this guide have provided the tools for generations of scientists to explore the vast chemical space of indole derivatives. As we continue to refine these classic reactions and develop novel synthetic strategies, the indole scaffold is poised to remain a source of inspiration and innovation in the quest for new therapeutics and functional materials for years to come.

References

- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 4. Tryptophan Metabolism and Gut-Brain Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. synarchive.com [synarchive.com]

- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fischer_indole_synthesis [chemeurope.com]

- 9. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. researchgate.net [researchgate.net]

- 12. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 14. Madelung吲哚合成(Madelung Indole Synthesis) | 化学空间 Chem-Station [cn.chem-station.com]

- 15. synarchive.com [synarchive.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Serotonin pathway - Wikipedia [en.wikipedia.org]

- 20. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 21. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 22. researchgate.net [researchgate.net]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Reissert_indole_synthesis [chemeurope.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. drkumardiscovery.com [drkumardiscovery.com]

- 28. Organic Syntheses Procedure [orgsyn.org]

- 29. researchgate.net [researchgate.net]

- 30. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 31. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 32. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

4-Bromo-6-methyl-1H-indole: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides an in-depth technical guide on the potential stability and degradation pathways of 4-Bromo-6-methyl-1H-indole. It is important to note that specific experimental stability and degradation studies on this particular molecule are not extensively available in the public domain. Therefore, the information presented herein is largely based on the established chemistry of the indole nucleus, the influence of its substituents (bromo and methyl groups), and general principles of drug stability testing. The proposed degradation pathways and experimental protocols are intended to serve as a scientifically grounded framework for future research.

Executive Summary

This compound is a substituted indole derivative with potential applications in medicinal chemistry and drug development. Understanding its stability profile is critical for its synthesis, formulation, storage, and handling. This guide outlines the predicted physicochemical properties, probable degradation pathways under various stress conditions, and provides detailed, albeit hypothetical, experimental protocols for a comprehensive stability assessment. Based on the general behavior of indole compounds, this compound is expected to be susceptible to oxidation and photolytic degradation, while showing relative stability to hydrolysis and moderate thermal stress.

Physicochemical Properties and Storage

Currently, detailed experimental data on the physicochemical properties of this compound are limited. The available information, primarily from chemical suppliers, is summarized below.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₈BrN | - |

| Molecular Weight | 210.07 g/mol | - |

| Boiling Point | 328.8 ± 22.0 °C | Predicted |

| Storage Conditions | Keep in a dark place, Sealed in dry, Room Temperature | Recommended by suppliers |

These storage recommendations suggest a sensitivity to light and moisture.

Postulated Degradation Pathways

The degradation of this compound is likely to be dictated by the reactivity of the indole ring, which is an electron-rich aromatic system. The primary modes of degradation are anticipated to be oxidation and photolysis.

Oxidative Degradation

The indole nucleus is susceptible to oxidation, particularly at the C2 and C3 positions of the pyrrole ring.[1][2] The presence of a methyl group at C6 and a bromine atom at C4 are not expected to prevent this core reactivity. The generally accepted mechanism for indole oxidation involves initial hydroxylation.[1][3]

A plausible oxidative degradation pathway for this compound could proceed as follows:

-

Hydroxylation: Initial oxidation, likely by atmospheric oxygen or other oxidizing agents, could lead to the formation of an unstable hydroxyindolenine intermediate.

-

Formation of Oxindole: This intermediate could rearrange to form the more stable 4-Bromo-6-methyl-1,3-dihydro-2H-indol-2-one (an oxindole derivative).

-

Further Oxidation to Isatin: The oxindole could be further oxidized to this compound-2,3-dione (an isatin derivative).[1]

-

Ring Opening: Under stronger oxidative conditions, the pyrrole ring of the isatin derivative could cleave to form derivatives of anthranilic acid.[2][4]

Figure 1: Postulated Oxidative Degradation Pathway.

Photolytic Degradation

Indole and its derivatives are known to be sensitive to light, particularly UV radiation. The bromine substituent on the benzene ring may increase the molecule's susceptibility to photodecomposition. Potential photolytic degradation pathways could involve:

-

Radical Formation: Homolytic cleavage of the C-Br bond upon absorption of UV light, leading to the formation of an indolyl radical and a bromine radical. This could initiate a cascade of radical-mediated reactions, leading to polymerization or the formation of various dimeric and polymeric byproducts.

-

Photo-oxidation: In the presence of oxygen, light can accelerate the oxidative degradation pathways described above.

Figure 2: Potential Photolytic Degradation Pathways.

Thermal Degradation

While indole itself exhibits thermal decomposition at very high temperatures (above 1000 K), leading to isomerization and fragmentation, substituted indoles are generally stable under typical pharmaceutical storage and processing conditions.[5][6] Significant degradation of this compound is not expected at temperatures commonly used for accelerated stability studies (e.g., 40-80°C).[7] However, at much higher temperatures, decomposition could occur through pathways similar to indole, such as ring isomerization or cleavage of the substituents.

Hydrolytic Degradation

The indole ring is generally stable to hydrolysis under neutral pH conditions. The C-Br bond on the aromatic ring is also typically resistant to hydrolysis unless harsh conditions or specific catalysts are employed. Therefore, this compound is predicted to be stable across a range of pH values (e.g., pH 2 to 10) under typical temperature conditions. Significant degradation would likely only occur under extreme pH and high temperature.

Proposed Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study should be conducted in line with ICH guidelines.[8] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions.

Figure 3: General Workflow for a Forced Degradation Study.

Materials and Equipment

-

This compound (high purity)

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Reagent grade hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector and a Mass Spectrometer (MS) detector

-

Photostability chamber (ICH Q1B compliant)

-

Temperature-controlled ovens and water baths

-

Calibrated pH meter

Development of a Stability-Indicating Analytical Method

A reverse-phase HPLC method should be developed to separate the parent compound from its potential degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Detection: PDA detector to monitor at multiple wavelengths (e.g., 220 nm, 280 nm) and a mass spectrometer to identify the mass of the parent compound and any degradants.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Forced Degradation Procedures

The goal is to achieve 5-20% degradation of the active substance.[8]

4.3.1 Hydrolytic Degradation

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[7]

-

Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours, etc.).

-

Neutralize the acidic and basic samples before dilution and analysis by the stability-indicating HPLC method.

4.3.2 Oxidative Degradation

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Add a solution of hydrogen peroxide to achieve a final concentration of ~3% H₂O₂.

-

Store the solution at room temperature, protected from light, for a defined period (e.g., up to 7 days).[7]

-

Withdraw and analyze aliquots at various time points.

4.3.3 Thermal Degradation

-

Place a sample of solid this compound in a vial and store it in an oven at an elevated temperature (e.g., 80°C).

-

At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

A solution-state thermal degradation study can also be performed in a neutral solvent.

4.3.4 Photolytic Degradation

-

Expose both solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

-

Maintain a dark control sample under the same conditions but protected from light.

-

Analyze the samples after exposure.

Conclusion

While specific stability data for this compound is scarce, a comprehensive understanding of indole chemistry allows for the formulation of robust hypotheses regarding its stability and degradation. The compound is likely to be most sensitive to oxidative and photolytic stress, with the degradation pathways proceeding through common indole intermediates such as oxindoles and isatins. The provided experimental protocols offer a thorough framework for systematically evaluating the stability of this compound, developing a stability-indicating analytical method, and characterizing any potential degradation products. Such studies are essential for the successful development of any pharmaceutical product containing this molecule.

References

- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations on 4-Bromo-6-methyl-1H-indole: A DFT-Based Approach

Abstract

Indole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. Understanding the structural, electronic, and spectroscopic properties of these compounds at a quantum level is crucial for rational drug design and development. This technical guide outlines a comprehensive computational protocol for the analysis of 4-Bromo-6-methyl-1H-indole using Density Functional Theory (DFT). It details the theoretical framework, computational and experimental methodologies, and the interpretation of key calculated parameters, including optimized geometry, vibrational frequencies, and frontier molecular orbitals. The data presented herein, while illustrative, serves as a robust template for the quantum chemical investigation of this and related heterocyclic compounds.

Introduction

The indole scaffold is a privileged structure in pharmacology, present in numerous natural alkaloids, signaling molecules, and synthetic drugs. The specific functionalization of the indole ring, such as the introduction of halogen atoms and alkyl groups, can significantly modulate its physicochemical properties and biological activity. This compound is one such derivative with potential applications in drug discovery.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-destructive method to elucidate the fundamental properties of a molecule.[1][2] These calculations allow for the prediction of molecular geometry, vibrational spectra, electronic structure, and reactivity, offering insights that are complementary to experimental data.[3] This guide provides a detailed workflow for performing and interpreting DFT calculations on this compound, establishing a foundation for further in-silico studies like molecular docking and dynamics simulations.

Methodologies

A combined experimental and computational approach is the gold standard for characterizing novel compounds. The experimental work typically involves synthesis and spectroscopic characterization, which then serves to validate the results obtained from theoretical calculations.

Experimental Protocols (Illustrative)

-

Synthesis: A common route for the synthesis of substituted indoles is the Fischer indole synthesis. For this compound, a plausible precursor would be (3-bromo-5-methylphenyl)hydrazine, which would be reacted with a suitable ketone or aldehyde under acidic conditions. The crude product would then be purified using column chromatography.

-

Spectroscopic Characterization: The synthesized compound's structure would be confirmed using standard spectroscopic techniques.

-

FT-IR and FT-Raman: Spectra are typically recorded in the 4000-400 cm⁻¹ range to identify characteristic vibrational modes of the functional groups.

-

¹H and ¹³C NMR: Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the chemical structure, connectivity, and environment of the protons and carbons.

-

Computational Protocol

All quantum chemical calculations are typically performed using a software package like Gaussian.[1] The methodology involves geometry optimization, frequency calculations, and the analysis of electronic properties.

-

Geometry Optimization: The initial molecular structure of this compound is optimized using DFT. A widely used and reliable method is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[2][3] A high-level basis set, such as 6-311++G(d,p), is recommended to accurately describe electron distribution, especially for a molecule containing a bromine atom.[1][4][5] The optimization is complete when the forces on all atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). The calculated frequencies provide a theoretical vibrational spectrum (IR and Raman) that can be compared with experimental data.

-

Electronic Property Analysis: Key electronic properties are derived from the optimized structure.

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and stability.[1]

-

Molecular Electrostatic Potential (MEP): The MEP surface is mapped to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[1]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]

- 3. Speculative assessment, molecular composition, PDOS, topology exploration (ELF, LOL, RDG), ligand-protein interactions, on 5-bromo-3-nitropyridine-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, molecular docking, and DFT calculation of novel 4-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole derivatives | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

Toxicological Profile and Safety Assessment of Brominated Indoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological data and safety information for brominated indoles. This class of compounds, found in various marine organisms and also accessible through synthetic routes, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. As research and development in this area progress, a thorough understanding of their toxicological profile is paramount for safe handling, experimental design, and potential therapeutic applications. This document summarizes key findings from in vitro and in vivo studies, details relevant experimental methodologies, and outlines the known signaling pathways involved in their mechanism of action.

In Vitro Toxicity

In vitro assays are fundamental in the initial screening of the toxic potential of chemical compounds. For brominated indoles, a range of studies have been conducted to assess their effects on various cell lines.

Cytotoxicity Data

The cytotoxic effects of several brominated indoles have been evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability. The results are often expressed as the IC50 value, the concentration of a compound that inhibits 50% of cell viability.

| Compound | Cell Line | Assay | IC50 / % Viability | Reference |

| 6-bromoindirubin | RAW264.7 | MTT | 56.2% viability at 50 µg/mL | [1] |

| Tyrindoleninone | RAW264.7 | MTT | 84.1% viability at 50 µg/mL | [1] |

| 5-bromoisatin | RAW264.7 | MTT | 55.0% viability at 50 µg/mL | [1] |

| 7-bromoisatin | RAW264.7 | MTT | 81.9% viability at 50 µg/mL | [1] |

| 6-bromoindole | RAW264.7 | MTT | 66.4% viability at 50 µg/mL | [1] |

| 7-bromoisatin | 3T3 fibroblast | MTT | 80.9% viability at 50 µg/mL | [1] |

| Phthalide-fused indoles | HL-60 | CCK-8 | Moderate potency at 100 µM | [2] |

| Phthalide-fused indolines | HL-60 | CCK-8 | Moderate potency at 100 µM | [2] |

| Compound 3b (5-chloro substituted indoline) | HL-60 | CCK-8 | IC50 = 45.4 µM | [2] |

| Compound 3b (5-chloro substituted indoline) | HepG2 | CCK-8 | IC50 = 57.7 µM | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Brominated indole compound of interest

-

Cell line (e.g., RAW264.7 murine macrophages)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/mL) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the brominated indole compound in complete culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

References

A Technical Guide to 4-Bromo-Indole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The strategic introduction of a bromine atom, particularly at the 4-position, can significantly modulate the molecule's physicochemical properties, enhancing its biological activity and potential as a therapeutic agent.[3] This technical guide provides a comprehensive review of 4-bromo-indole derivatives, covering their synthesis, multifaceted biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—and their applications as versatile building blocks in drug discovery and materials science.

Synthesis of 4-Bromo-Indole Derivatives

Achieving regioselective bromination of the indole ring, especially at the C4 position, is a key challenge in the synthesis of these derivatives.[3] Various strategies have been developed, ranging from classical methods to modern catalytic systems. The choice of method often depends on the desired scale, available starting materials, and the need for specific functional group tolerance.

Key Synthetic Strategies

Several reliable methods for the synthesis of 4-bromo-indoles have been established:

-

Batcho-Leimgruber Indole Synthesis: A well-known method that can be adapted for the synthesis of substituted indoles like 4-bromo-indole.[4]

-

Metal-Halogen Exchange: This technique is useful for introducing substituents onto the indole core by exchanging a bromine atom with a metal, which can then participate in various coupling reactions.[4]

-

Direct Bromination of Protected Indoles: The indole nitrogen is often protected (e.g., with a benzenesulfonyl group) to control the reactivity and regioselectivity of the bromination reaction.[3][5]

-

Palladium-Catalyzed C-N Bond Formation: Modern catalytic methods enable the synthesis of brominated indoles using bulky phosphine ligands like PtBu3 to prevent catalyst inhibition.[6]

The following workflow illustrates a general approach to the synthesis and functionalization of 4-bromo-indole derivatives.

References

Fundamental Reactivity of the 4-Bromo-6-methyl-1H-indole Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-bromo-6-methyl-1H-indole scaffold is a valuable building block in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a methyl group influencing electronic properties, and a reactive indole core, allows for diverse functionalization pathways. This technical guide provides an in-depth overview of the fundamental reactivity of this scaffold, including detailed experimental protocols and quantitative data where available from analogous systems.

Core Reactivity Principles

The reactivity of the this compound scaffold is dictated by the interplay of its key structural features:

-

The Indole Nucleus: The pyrrole ring of the indole system is electron-rich, making it susceptible to electrophilic attack, primarily at the C3 position. The nitrogen atom (N1) is a nucleophilic center and can be readily functionalized.

-

The Bromine Atom at C4: The C-Br bond provides a handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, and alkynyl substituents.

-

The Methyl Group at C6: This electron-donating group can subtly influence the reactivity of the benzene ring, though the dominant reactive sites remain the pyrrole ring and the C-Br bond.

A general overview of the reactive sites is presented below:

Caption: Key reactive sites on the this compound scaffold.

Electrophilic Aromatic Substitution

The electron-rich nature of the indole ring directs electrophilic substitution to the C3 position. Common electrophilic substitution reactions applicable to this scaffold are detailed below.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group at the C3 position, a versatile handle for further synthetic transformations.[1][2][3]

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of the indole scaffold.

Experimental Protocol (Adapted from general procedures): [4]

-

To a solution of this compound (1.0 eq) in dry DMF (10 volumes) at 0 °C, phosphorus oxychloride (1.5 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed with water, and dried under vacuum to afford the desired product.

| Reactant | Reagents | Product | Typical Yield (%) |

| This compound | POCl3, DMF | This compound-3-carbaldehyde | 75-90 (estimated) |

Mannich Reaction

The Mannich reaction facilitates the aminomethylation of the indole at the C3 position, introducing a basic side chain.[5][6][7][8][9]

Experimental Protocol (Adapted from general procedures):

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the secondary amine (1.1 eq) and aqueous formaldehyde (1.1 eq).

-

The mixture is stirred at room temperature or heated to reflux for 2-12 hours.

-

After cooling, the reaction mixture is neutralized with a base (e.g., NaOH, K2CO3) and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the Mannich base.

| Reactant | Reagents | Product | Typical Yield (%) |

| This compound | Formaldehyde, Dimethylamine | 1-((4-Bromo-6-methyl-1H-indol-3-yl)methyl)-N,N-dimethylamine | 70-85 (estimated) |

Metal-Catalyzed Cross-Coupling Reactions

The C4-bromo substituent is the primary site for diversification through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds by coupling the bromoindole with a boronic acid or ester.[10][11][12]

Reaction Workflow:

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol (Adapted from general procedures): [10]

-

In a reaction vessel, combine this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and a base such as K2CO3 or Cs2CO3 (2.0 eq).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 2-5 mol%) and any additional ligand.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

| Coupling Partner | Catalyst/Ligand | Base | Product | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 4-Phenyl-6-methyl-1H-indole | 70-95 (estimated) |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 4-(4-Methoxyphenyl)-6-methyl-1H-indole | 70-90 (estimated) |

Sonogashira Coupling

This reaction allows for the introduction of an alkyne moiety at the C4 position.[13][14][15][16][17]

Experimental Protocol (Adapted from general procedures): [13]

-

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent like THF or DMF, add a base, typically an amine such as triethylamine or diisopropylamine (2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

-

Upon completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.

| Coupling Partner | Catalyst/Co-catalyst | Base | Product | Typical Yield (%) |

| Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | 4-(Phenylethynyl)-6-methyl-1H-indole | 60-85 (estimated) |

| Trimethylsilylacetylene | Pd(PPh3)4 / CuI | i-Pr2NH | 4-((Trimethylsilyl)ethynyl)-6-methyl-1H-indole | 70-90 (estimated) |

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, coupling the bromoindole with various amines.[18][19][20][21][22]

Experimental Protocol (Adapted from general procedures):

-

In an oven-dried, argon-flushed flask, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 1-3 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%), and a strong base (e.g., NaOt-Bu, K3PO4, 1.4 eq).

-

Add an anhydrous solvent such as toluene or dioxane.

-

Heat the mixture to 80-120 °C and stir until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

The filtrate is washed with water and brine, dried, and concentrated.

-

Purification by column chromatography affords the N-substituted product.

| Coupling Partner | Catalyst/Ligand | Base | Product | Typical Yield (%) |

| Morpholine | Pd2(dba)3 / XPhos | NaOt-Bu | 4-(Morpholino)-6-methyl-1H-indole | 65-85 (estimated) |

| Aniline | Pd(OAc)2 / BINAP | Cs2CO3 | N-Phenyl-6-methyl-1H-indol-4-amine | 60-80 (estimated) |

Heck Reaction

The Heck reaction couples the bromoindole with an alkene to form a new C-C bond with stereocontrol.[23][24][25][26][27]

Experimental Protocol (Adapted from general procedures):

-

A mixture of this compound (1.0 eq), an alkene (1.5 eq), a palladium source (e.g., Pd(OAc)2, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)3, 4-10 mol%), and a base (e.g., Et3N, K2CO3, 1.5-2.0 eq) in a polar aprotic solvent (e.g., DMF, NMP) is prepared.

-

The reaction is heated to 80-140 °C for several hours.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent.

-

The organic extracts are washed, dried, and concentrated.

-

The product is purified by chromatography.

| Coupling Partner | Catalyst/Ligand | Base | Product | Typical Yield (%) |

| Styrene | Pd(OAc)2 / P(o-tol)3 | Et3N | 4-((E)-Styryl)-6-methyl-1H-indole | 50-75 (estimated) |

| Methyl acrylate | Pd(OAc)2 / PPh3 | K2CO3 | Methyl (E)-3-(6-methyl-1H-indol-4-yl)acrylate | 60-80 (estimated) |

N-Functionalization

The indole nitrogen can be readily functionalized through various alkylation and arylation reactions.

N-Alkylation

Experimental Protocol (Adapted from general procedures):

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or THF, add a base (e.g., NaH, K2CO3, 1.2 eq) and stir for 15-30 minutes at room temperature.

-

Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete.

-

Quench the reaction with water and extract with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the N-alkylated indole.

| Alkylating Agent | Base | Product | Typical Yield (%) |

| Methyl iodide | NaH | 4-Bromo-1,6-dimethyl-1H-indole | >90 (estimated) |

| Benzyl bromide | K2CO3 | 1-Benzyl-4-bromo-6-methyl-1H-indole | 80-95 (estimated) |

N-Arylation (Ullmann Condensation / Buchwald-Hartwig Amination)

N-arylation can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. The latter is often preferred due to milder conditions and broader substrate scope. The protocol is similar to the Buchwald-Hartwig amination described for the C4 position, but with the indole nitrogen acting as the nucleophile.

Logical Relationship for N-Arylation Catalyst Selection:

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Mannich reaction - Wikipedia [en.wikipedia.org]

- 6. Mannich Reaction [organic-chemistry.org]

- 7. Mannich Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. adichemistry.com [adichemistry.com]